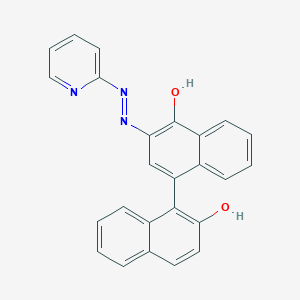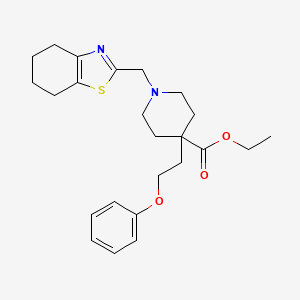![molecular formula C17H17ClN2O3 B4898792 N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide CAS No. 5377-60-6](/img/structure/B4898792.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide, commonly known as CEC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CEC belongs to the class of compounds known as cannabinoids, which are known to interact with the endocannabinoid system in the body.
作用机制
CEC interacts with the endocannabinoid system in the body, which is responsible for regulating various physiological processes such as pain, inflammation, and mood. CEC acts as a partial agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. This interaction results in the modulation of various physiological processes, leading to the therapeutic effects of CEC.
Biochemical and physiological effects:
CEC has been shown to have several biochemical and physiological effects. Studies have shown that CEC can reduce pain and inflammation in animal models of arthritis and neuropathic pain. CEC has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, CEC has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
实验室实验的优点和局限性
CEC has several advantages for lab experiments. It has a high affinity for the CB1 and CB2 receptors, making it a potent agonist of the endocannabinoid system. CEC is also relatively stable, making it easy to handle and store. However, CEC has several limitations for lab experiments. It is not water-soluble, making it difficult to administer in aqueous solutions. Furthermore, CEC has not been extensively studied in humans, making it difficult to determine its safety and efficacy.
未来方向
There are several future directions for the study of CEC. One potential direction is the investigation of the pharmacokinetics and pharmacodynamics of CEC in humans. This would provide valuable information on the safety and efficacy of CEC as a potential therapeutic agent. Another potential direction is the investigation of the potential of CEC as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the investigation of the potential of CEC as a treatment for epilepsy and other neurological disorders is an area of active research.
合成方法
The synthesis of CEC involves the reaction of 4-chlorophenethylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of CEC as a white solid with a melting point of 85-87°C. The purity of CEC can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
CEC has been studied extensively for its potential therapeutic applications. Studies have shown that CEC has analgesic, anti-inflammatory, and anti-cancer properties. CEC has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, CEC has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
属性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-15-8-6-14(7-9-15)20-17(22)16(21)19-11-10-12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXGDJVQMUALJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367163 |
Source


|
| Record name | N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5377-60-6 |
Source


|
| Record name | N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898712.png)



![5-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4898749.png)
![4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4898756.png)
![7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4898766.png)

![9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B4898788.png)
![N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4898799.png)

![ethyl 1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4898805.png)

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B4898809.png)